molecular formula C8H7N3O2 B8394594 7-Oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-2-carbaldehyde

7-Oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-2-carbaldehyde

Cat. No.: B8394594
M. Wt: 177.16 g/mol
InChI Key: CCRZYCSDLFEXBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-2-carbaldehyde is a useful research compound. Its molecular formula is C8H7N3O2 and its molecular weight is 177.16 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

7-oxo-6,8-dihydro-5H-pyrido[2,3-d]pyrimidine-2-carbaldehyde

InChI

InChI=1S/C8H7N3O2/c12-4-6-9-3-5-1-2-7(13)11-8(5)10-6/h3-4H,1-2H2,(H,9,10,11,13)

InChI Key

CCRZYCSDLFEXBT-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC2=NC(=NC=C21)C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a round bottom flask was added 2-[(E)-2-phenylethenyl]-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one (600 mg, 2.39 mmol) in DMF (10 mL) and methanol (10 mL). Ozone was bubbled through the solution at room temperature for 20 minutes and the excess ozone was purged with a stream of nitrogen. Dimethyl sulfide (1.77 mL, 23.9 mmol) was added and the reaction was stirred at room temperature for 24 h. The solvent was evaporated and the resulting solid was dissolved in 20% MeOH-DCM. The crude product was added to a silica gel column and was eluted with 0-20% MeOH-DCM. The collected fractions gave the title compound (400 mg, 95% yield).
Quantity
600 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.77 mL
Type
reactant
Reaction Step Two
Yield
95%

Synthesis routes and methods II

Procedure details

To a solution of 2-[bis(methyloxy)methyl]-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one (0.873 g, 3.91 mmol) in 1:1 H2O/acetone (10 mL) was added p-TsOH.H2O (0.074 g, 0.391 mmol) and the reaction was heated to 80° C. for 3 days with additional p-TsOH.H2O (0.20 g). After the disappearance of starting material, the solution was concentrated under vacuum to yield the desired product (1.023 g).
Name
2-[bis(methyloxy)methyl]-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one
Quantity
0.873 g
Type
reactant
Reaction Step One
Quantity
0.074 g
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of 2-[bis(methyloxy)methyl]-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one (0.87 g, 3.91 mmol) in 1:1 H2O/acetone (10 mL) was added p-TsOH.H2O (0.074 g, 0.39 mmol) and the reaction was heated at reflux for 2 days. The reaction was not complete, so additional p-TsOH.H2O (0.20 g) was added and the solution was refluxed for an additional 1 day. After the disappearance of starting material, the solution was concentrated under vacuum to yield the desired product as a white solid and the crude material was used directly in the next step (1.023 g).
Name
2-[bis(methyloxy)methyl]-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one
Quantity
0.87 g
Type
reactant
Reaction Step One
Quantity
0.074 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step Two

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